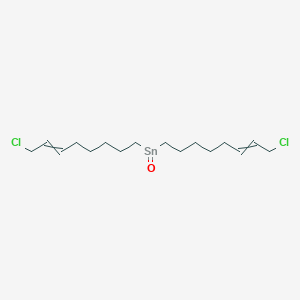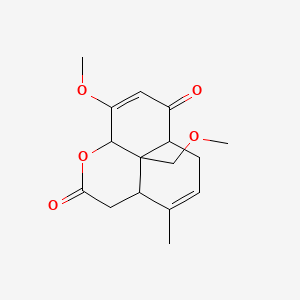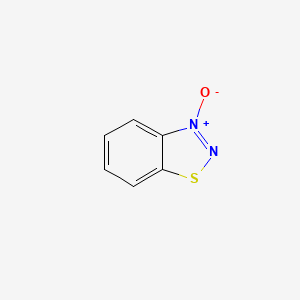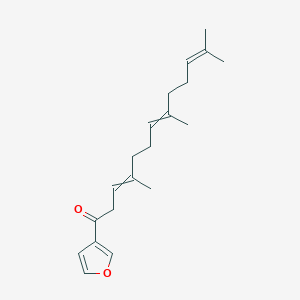
Bis(8-chlorooct-6-EN-1-YL)stannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(8-chlorooct-6-en-1-yl)stannanone is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(8-chlorooct-6-en-1-yl)stannanone typically involves the reaction of 8-chlorooct-6-en-1-yl chloride with a tin-based reagent. One common method is the reaction of 8-chlorooct-6-en-1-yl chloride with tin(IV) chloride (SnCl4) in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(8-chlorooct-6-en-1-yl)stannanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other tin-containing compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Applications De Recherche Scientifique
Bis(8-chlorooct-6-en-1-yl)stannanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Bis(8-chlorooct-6-en-1-yl)stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in certain cell types.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chlorooct-1-ene: A related compound with similar structural features but lacking the tin atom.
Organotin Compounds: A broad class of compounds containing tin atoms bonded to organic groups, including tributyltin and triphenyltin derivatives.
Uniqueness
Bis(8-chlorooct-6-en-1-yl)stannanone is unique due to its specific combination of the 8-chlorooct-6-en-1-yl group and the tin atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
106326-90-3 |
|---|---|
Formule moléculaire |
C16H28Cl2OSn |
Poids moléculaire |
426.0 g/mol |
Nom IUPAC |
bis(8-chlorooct-6-enyl)-oxotin |
InChI |
InChI=1S/2C8H14Cl.O.Sn/c2*1-2-3-4-5-6-7-8-9;;/h2*6-7H,1-5,8H2;; |
Clé InChI |
ZLCIOCZGNLHITM-UHFFFAOYSA-N |
SMILES canonique |
C(CCC=CCCl)CC[Sn](=O)CCCCCC=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)

![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)




![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)

![4-{6-[Methyl(diphenyl)silyl]hexa-1,3,5-triyn-1-yl}morpholine](/img/structure/B14325565.png)


![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
